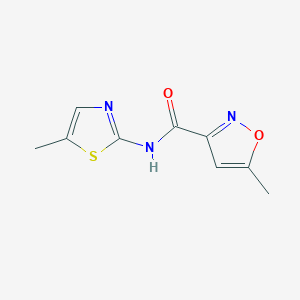

![molecular formula C15H15Cl2N3O2S2 B4628820 2-[(2,5-二氯苯基)磺酰基]-N-(4-甲基苄基)肼基硫代氨基甲酰胺](/img/structure/B4628820.png)

2-[(2,5-二氯苯基)磺酰基]-N-(4-甲基苄基)肼基硫代氨基甲酰胺

描述

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds involves multiple steps, starting from reactions of isothiocyanates with hydrazides or hydrazines. For instance, compounds similar to the one of interest can be synthesized by reacting chloro-isothiocyanatobenzene with hydrazine hydrate in suitable solvents, followed by condensation with aromatic aldehydes (Ramadan, 2019). Such methodologies are indicative of the potential routes for synthesizing the target compound, emphasizing the importance of selecting appropriate reagents and conditions for achieving desired structural features.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized using various spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy. These methods provide detailed insights into the compound's structure, such as the presence of specific functional groups and the overall molecular geometry. Studies like those conducted by Ubeid et al. (2021), who described the preparation and structural elucidation of related compounds, highlight the utility of these techniques in understanding the molecular framework and potential reactive sites within the molecule.

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in numerous chemical reactions, reflecting their versatile chemical properties. They can undergo condensation, cyclization, and substitution reactions, forming a wide range of derivatives with varied biological activities. The reactivity of these compounds is significantly influenced by the presence of sulfonyl and hydrazine groups, which can interact with various reagents to produce compounds with novel structural and functional attributes.

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be analyzed using techniques like X-ray crystallography. For example, the study of crystal structures and Hirshfeld surface analysis provides insights into the intermolecular interactions and stability of these compounds in the solid state (Channar et al., 2019).

科学研究应用

抗肿瘤活性

已研究了 1,2-双(芳基磺酰基)肼对白血病的抗肿瘤活性,表明某些衍生物可以显着延长荷瘤小鼠的存活时间。烷化活性是抗肿瘤活性的必要条件,已经通过烷化产物的吸收率对其进行了评估,支持了这些化合物在癌症治疗中的潜在用途 (Shyam 等人,1986)。

抗菌和抗氧化活性

已探索了衍生自肼基硫代氨基甲酰胺的硫代缩酮的抗菌和抗氧化特性。这些化合物在低浓度下对革兰氏阳性病原体表现出优异的抑制效力,并且对各种自由基具有显着的抗氧化活性 (Karaküçük-İyidoğan 等人,2014)。

缓蚀作用

已研究了芳香族酰肼衍生物,特别是 2-(3,4,5-三甲氧基亚苄基)肼基硫代氨基甲酰胺,抑制盐酸中低碳钢腐蚀的能力。这些研究表明,此类化合物可以充当混合型抑制剂并吸附在钢表面上,从而提供防腐保护,并表明它们在工业应用中的潜力 (Kumari 等人,2017)。

属性

IUPAC Name |

1-[(2,5-dichlorophenyl)sulfonylamino]-3-[(4-methylphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O2S2/c1-10-2-4-11(5-3-10)9-18-15(23)19-20-24(21,22)14-8-12(16)6-7-13(14)17/h2-8,20H,9H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHDUSFCLHNHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)

![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)

![1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)

![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)